13S-hydroxy-8R,16R-dimethyl-1,9-dioxacyclohexadeca-3E,11E-diene-2,5,10-trione

Phytotoxin Herbicide Discovery Structure-Activity Relationship

13S-hydroxy-8R,16R-dimethyl-1,9-dioxacyclohexadeca-3E,11E-diene-2,5,10-trione (CAS 1073287-13-4), commonly known as dihydropyrenophorin, is a 16-membered macrodiolide fungal metabolite belonging to the pyrenophorin class. It is characterized by a specific (3E,8R,11E,13S,16R) stereochemistry and a reduced double bond relative to its parent analog, pyrenophorin.

Molecular Formula C16H22O6
Molecular Weight 310.34 g/mol
Cat. No. B12071222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name13S-hydroxy-8R,16R-dimethyl-1,9-dioxacyclohexadeca-3E,11E-diene-2,5,10-trione
Molecular FormulaC16H22O6
Molecular Weight310.34 g/mol
Structural Identifiers
SMILESCC1CCC(C=CC(=O)OC(CCC(=O)C=CC(=O)O1)C)O
InChIInChI=1S/C16H22O6/c1-11-3-5-13(17)8-10-16(20)22-12(2)4-6-14(18)7-9-15(19)21-11/h7-13,17H,3-6H2,1-2H3/b9-7-,10-8-/t11-,12-,13+/m1/s1
InChIKeyBKJDRLKIIICLOD-DLGFTTGQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

13S-hydroxy-8R,16R-dimethyl-1,9-dioxacyclohexadeca-3E,11E-diene-2,5,10-trione: A Stereochemically-Defined Macrolide for Phytotoxin and Antimicrobial Research


13S-hydroxy-8R,16R-dimethyl-1,9-dioxacyclohexadeca-3E,11E-diene-2,5,10-trione (CAS 1073287-13-4), commonly known as dihydropyrenophorin, is a 16-membered macrodiolide fungal metabolite belonging to the pyrenophorin class [1]. It is characterized by a specific (3E,8R,11E,13S,16R) stereochemistry and a reduced double bond relative to its parent analog, pyrenophorin. The compound is primarily isolated from the plant pathogen Drechslera avenae and endophytic fungi such as Phoma sp., and is recognized for its phytotoxic and antimicrobial properties [2][3].

Why Generic Macrolide Substitution Is Not Possible for 13S-hydroxy-8R,16R-dimethyl-1,9-dioxacyclohexadeca-3E,11E-diene-2,5,10-trione in Focused Research


Substitution with an in-class analog like pyrenophorol or pyrenophorin is scientifically untenable without risking a complete shift in biological readout. The compound's unique (3E,8R,11E,13S,16R) stereochemistry and the precise reduction state of the macrocyclic ring are critical for its biological activity [1]. For instance, dihydropyrenophorin and its closer analog 4-acetyldihydropyrenophorin exhibit different antimicrobial potencies against the same test organism [2]. These structural distinctions directly impact target binding and functional selectivity, making this specific molecular form non-interchangeable with its closest relatives for reproducible experimental outcomes.

Quantitative Evidence Guide: Differentiating 13S-hydroxy-8R,16R-dimethyl-1,9-dioxacyclohexadeca-3E,11E-diene-2,5,10-trione from Its Closest Analogs


Herbicidal Potency Against a Model Weed Species

Dihydropyrenophorin demonstrates herbicidal activity against the weed Sorghum halepense at a concentration of 0.065 µM. This quantitative potency establishes a key benchmark for this compound's phytotoxic effect. While a direct head-to-head comparison with its closest analog, pyrenophorol, in the same assay is not available in the primary literature, pyrenophorol is reported to induce leaf necrosis in wild oats at a much higher concentration of 64 µM in a different study [1][2]. This suggests a significant potency differential that warrants further investigation.

Phytotoxin Herbicide Discovery Structure-Activity Relationship

Antimicrobial Activity Profile Against a Fungal Test Strain

In a standardized agar diffusion assay against the phytopathogenic fungus Microbotryum violaceum, dihydropyrenophorin and its direct analog pyrenophorol both produced a 7 mm zone of inhibition [1]. This equivalent efficacy confirms that the reduction of the double bond in dihydropyrenophorin does not diminish its antifungal activity relative to pyrenophorol. In contrast, the acetylated derivative 4-acetyldihydropyrenophorin showed an increased inhibition zone of 10 mm, illustrating that even minor structural modifications within this class lead to divergent antimicrobial potencies [1].

Antimicrobial Macrodiolide Endophytic Fungi

Phytotoxic Host Range and Crop Selectivity Profile

Dihydropyrenophorin exhibits a broad phytotoxic spectrum, affecting key agricultural crops and weeds including barley, sorghum, wheat, oats, goosegrass, and Bermuda grass in leaf puncture assays [1]. This wide-ranging activity is a key differential feature compared to its analog pyrenophorol, which is reported to be host-specific, being pathogenic to Avena sterilis but not to a number of related or unrelated species [2]. This distinction in host-range selectivity is a critical factor for research programs aiming to design narrow-spectrum bioherbicides versus broad-spectrum herbicidal agents.

Phytotoxin Bioherbicide Host-Pathogen Interaction

Supplier-Qualified Purity Benchmark for In Vitro Assays

A leading commercial supplier guarantees a purity of >95% by HPLC for this compound . This defined purity specification is essential for ensuring concentration-dependent biological effects can be attributed solely to the compound itself, rather than contaminants or degradation products. While purity metrics are often similar across commercially sourced natural product analogs, this threshold is critical for quantitative structure-activity relationship studies and must be verified upon procurement to ensure data integrity against any custom-synthesized or in-house extracted comparator that may lack a defined purity profile.

Quality Control Assay Reproducibility Procurement

Procurement-Driven Application Scenarios for 13S-hydroxy-8R,16R-dimethyl-1,9-dioxacyclohexadeca-3E,11E-diene-2,5,10-trione


Standard Calibrant in Broad-Spectrum Phytotoxin Bioassays

Based on its quantified potent phytotoxicity (active at 0.065 µM against S. halepense) [1] and broad host range, this compound serves as a highly sensitive positive control for developing broad-spectrum leaf puncture and necrosis assays on monocot weeds and crops.

Lead Scaffold for Herbicide Development via Structure-Activity Relationship (SAR) Studies

The direct antimicrobial comparison data, showing equivalent potency to pyrenophorol but a divergent spectrum from other acetylated derivatives [2], makes this compound a clean starting point for SAR programs aimed at optimizing potency and selectivity in macrodiolide-based herbicides.

Reference Compound for Endophytic Fungal Pathway Elicitation

As a known metabolite from multiple endophytic fungi (e.g., Phoma sp., Lophodermium sp.) [2][3], this compound is the ideal analytical standard for LC-HRMS monitoring of macrodiolide production during fungal elicitation and biosynthetic pathway studies.

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